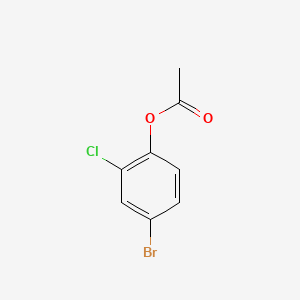
4-Bromo-2-chlorophenyl acetate
Descripción general
Descripción
4-Bromo-2-chlorophenyl acetate is a compound with the CAS Number: 102932-05-8 . It has a molecular weight of 249.49 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-chlorophenyl acetate . The InChI code is 1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-chlorophenyl acetate is a liquid at room temperature .Aplicaciones Científicas De Investigación
- Antitubercular Activity : Derivatives of this compound have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) . These studies explore potential treatments for tuberculosis.
- Crystal Structure Investigations : Researchers have studied the crystal structure of related compounds, shedding light on their molecular arrangements and interactions . Such studies contribute to our understanding of solid-state chemistry.
Organic Synthesis and Medicinal Chemistry
Crystallography and Structural Studies
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
4-Bromo-2-chlorophenyl acetate is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals It is known that similar compounds, such as organoboron reagents, are widely used in suzuki–miyaura coupling, a type of carbon–carbon bond-forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, organoboron reagents interact with palladium (ii) complexes through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium, resulting in the formation of a new carbon–carbon bond .
Biochemical Pathways
It’s worth noting that a related compound, profenofos, undergoes metabolic pathways in cotton plants that involve the cleavage of the phosphorothioate ester bond to yield 4-bromo-2-chlorophenol .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of 4-Bromo-2-chlorophenyl acetate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is stored at room temperature . Additionally, the compound’s action could be influenced by the presence of other chemicals in its environment, such as palladium (II) complexes in the case of Suzuki–Miyaura coupling .
Propiedades
IUPAC Name |
(4-bromo-2-chlorophenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPCQJOZQXSJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145575 | |
| Record name | (4-Bromo-2-chlorophenyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chlorophenyl acetate | |
CAS RN |
102932-05-8 | |
| Record name | (4-Bromo-2-chlorophenyl) acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromo-2-chlorophenyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chlorophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

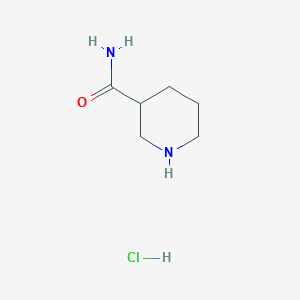
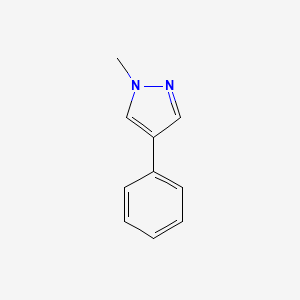
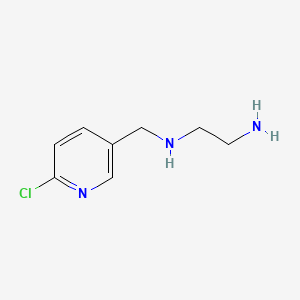

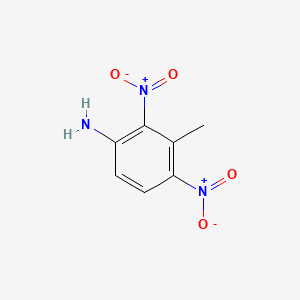
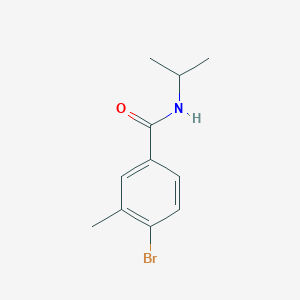
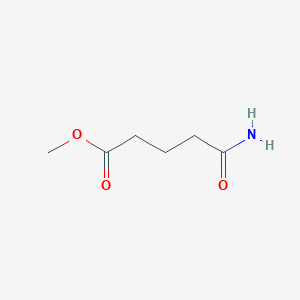
![4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline](/img/structure/B3045123.png)
![2-[3-(4-Fluorophenyl)pyrazolyl]ethylamine](/img/structure/B3045125.png)
![2-[3-(1-Ethylpyrazol-5-yl)pyrazolyl]ethylamine](/img/structure/B3045126.png)

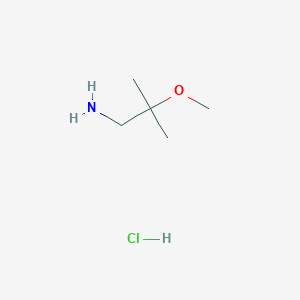
![N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3045132.png)
![5-(2-methoxyethyl)-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3045133.png)